4beta,25-Dihydroxy vitamin D3 is a biologically active metabolite of vitamin D3, which is crucial for maintaining calcium and phosphorus homeostasis in the body. This compound is formed through a series of hydroxylation reactions, primarily catalyzed by cytochrome P450 enzymes. The compound plays a significant role in various physiological processes, including bone health, immune function, and cellular growth regulation.
4beta,25-Dihydroxy vitamin D3 is synthesized from 25-hydroxyvitamin D3, which is produced in the liver from vitamin D3 (cholecalciferol) following its conversion from 7-dehydrocholesterol under ultraviolet light exposure. The enzyme CYP3A4 is primarily responsible for the 4-hydroxylation of 25-hydroxyvitamin D3 to form 4beta,25-dihydroxy vitamin D3 .
This compound belongs to the class of secosteroids and is categorized as a vitamin D metabolite. It is structurally related to other vitamin D compounds, such as 1,25-dihydroxyvitamin D3 (calcitriol), which is the most active form of vitamin D in the body.
The synthesis of 4beta,25-Dihydroxy vitamin D3 involves several steps:
The hydroxylation reaction typically occurs under physiological conditions and can be influenced by factors such as substrate availability and enzyme expression levels. The reaction mechanism involves the transfer of an oxygen atom from molecular oxygen to the substrate while utilizing reducing equivalents from NADPH.
The molecular formula of 4beta,25-Dihydroxy vitamin D3 is C27H44O3. Its structure features:
The compound's molecular weight is approximately 416.65 g/mol. Its structural characteristics allow it to interact with vitamin D receptors effectively, influencing gene expression related to calcium metabolism .
4beta,25-Dihydroxy vitamin D3 participates in several biochemical reactions:
The interaction with VDR enhances transcriptional activity for genes involved in calcium transport and metabolism. The binding affinity and biological potency can vary based on structural modifications at different positions on the steroid backbone .
The mechanism of action for 4beta,25-Dihydroxy vitamin D3 involves:
Studies indicate that 4beta,25-Dihydroxy vitamin D3 exhibits similar potency to 1,25-dihydroxyvitamin D3 in regulating genes involved in calcium homeostasis .
Relevant analytical techniques such as high-performance liquid chromatography (HPLC) are used for quantification and purity assessment .
4beta,25-Dihydroxy vitamin D3 has several applications in scientific research:
4β,25-Dihydroxyvitamin D₃ (4β,25(OH)₂D₃) is a secosteroid derivative with the molecular formula C₂₇H₄₄O₃ and a molecular weight of 416.64 g/mol [1]. Its structure features a broken 9,10 bond in the steroid B-ring (characteristic of secosteroids) and two hydroxyl groups at positions C-4β (on the A-ring) and C-25 (on the alkyl side chain). The C-4β hydroxyl group adopts an equatorial orientation, projecting above the plane of the A-ring, which contrasts with the axial orientation of its 4α-epimer [6] [8]. This stereochemistry is critical for its receptor interactions.
X-ray crystallography of the zebrafish vitamin D receptor (VDR) ligand-binding domain (LBD) bound to 4β,25(OH)₂D₃ reveals that the molecule anchors via three hydrogen bonds:
Table 1: Structural Features of 4β,25-Dihydroxyvitamin D₃
Parameter | Value/Characteristic | Method of Determination |
---|---|---|
Molecular Formula | C₂₇H₄₄O₃ | High-Resolution MS [1] |
Molecular Weight | 416.64 g/mol | NMR/MS [1] |
Hydroxyl Group Orientation | 4β-equatorial | X-ray Crystallography [8] |
Hydrogen Bonds with VDR | 1α-OH:His397, 3β-OH:Ser420, 25-OH:Arg403/Tyr401, 4β-OH:Gln317 | Protein-Ligand Crystallography [6] |
Thermal Stability (ΔTm) | +11.7°C | NanoDSF [6] |
The 4β and 4α epimers exhibit distinct biochemical behaviors due to stereochemical differences:
Compared to 24,25-dihydroxyvitamin D₃—a CYP24A1-derived metabolite—4β,25(OH)₂D₃ lacks the C-24 hydroxylation and displays significant VDR-mediated activity, unlike the largely inactive 24,25(OH)₂D₃ [4] [7].
Table 2: Functional Comparison of Vitamin D Metabolites
Metabolite | VDR Transactivation (% vs. Calcitriol) | CYP24A1 Half-Life (min) | Glucuronidation Susceptibility | Hypercalcemic Potency |
---|---|---|---|---|
1α,25(OH)₂D₃ (Calcitriol) | 100% | 20 | Low | High |
4β,25(OH)₂D₃ | 80% | 45 | Moderate | High |
4α,25(OH)₂D₃ | 50% | 15 | High | Moderate |
24,25(OH)₂D₃ | <5% | N/A | Low | Negligible |
Biosynthesis
4β,25(OH)₂D₃ is generated primarily through CYP3A4-mediated hydroxylation of 25-hydroxyvitamin D₃ (25OHD₃) [3] [7]. This pathway dominates in humans under conditions of:
In vitro, recombinant CYP3A4 converts 25OHD₃ to 4β,25(OH)₂D₃ with a Vₘₐₓ of 8.2 pmol/min/nmol enzyme, accounting for >70% of total 4-hydroxylated products [11].
Chemical Synthesis
A validated route to 4β,25(OH)₂D₃ involves:
Stability
4β,25(OH)₂D₃ degrades under:
Table 3: Analytical Parameters for 4β,25-Dihydroxyvitamin D₃ Detection
Parameter | Specification | Methodology |
---|---|---|
Chromatographic Retention | 8.2 min (C18 column; methanol/water gradient) | HPLC-MS/MS [7] |
Mass Transition (m/z) | 417.3 → 383.3 (collision energy: −25 eV) | ESI-MS/MS [7] |
Limit of Detection | 0.05 ng/mL | LC-MS/MS [7] |
Stability in Plasma | 72 hr (4°C); 6 months (−80°C) | Stability Testing [7] |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0